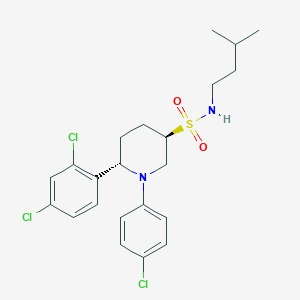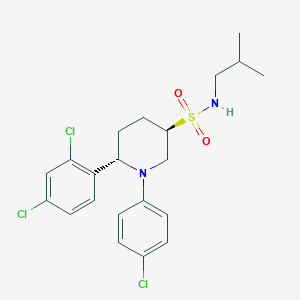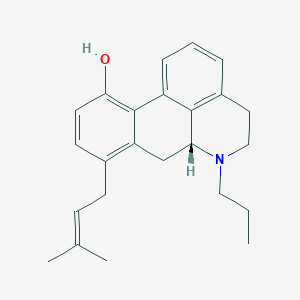![molecular formula C26H25N5O4 B10791394 (2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791394.png)
(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a quinoline ring, a piperazine moiety, and a dioxinoquinoline framework. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Piperazine Derivatization: The piperazine moiety is synthesized separately and then coupled with the nitroquinoline derivative through nucleophilic substitution reactions.
Formation of the Dioxinoquinoline Framework: The final step involves the cyclization of the intermediate compounds to form the dioxinoquinoline structure under controlled conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of high-throughput screening for reaction conditions, and implementation of green chemistry principles can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The formation of the dioxinoquinoline framework involves intramolecular cyclization reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Cyclization: Acidic or basic catalysts, heat
Major Products
Reduction of Nitro Group: Formation of the corresponding amino derivative
Substitution Reactions: Introduction of various alkyl or aryl groups on the piperazine ring
Cyclization: Formation of the dioxinoquinoline framework
Scientific Research Applications
(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Pharmacology: The compound’s interactions with enzymes and receptors are explored to understand its pharmacokinetics and pharmacodynamics.
Industrial Applications: Its chemical stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperazine ring can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide Derivatives: These compounds share structural similarities with (2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline and are studied for their anti-tubercular properties.
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine have similar quinoline rings and are used as antimalarial agents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H25N5O4 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2S)-8-methyl-2-[[4-(6-nitroquinolin-2-yl)piperazin-1-yl]methyl]-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline |
InChI |
InChI=1S/C26H25N5O4/c1-17-2-5-21-23(27-17)7-8-24-26(21)35-20(16-34-24)15-29-10-12-30(13-11-29)25-9-3-18-14-19(31(32)33)4-6-22(18)28-25/h2-9,14,20H,10-13,15-16H2,1H3/t20-/m0/s1 |
InChI Key |
KRIGTODSZRNOTC-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)OC[C@@H](O3)CN4CCN(CC4)C5=NC6=C(C=C5)C=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)OCC(O3)CN4CCN(CC4)C5=NC6=C(C=C5)C=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


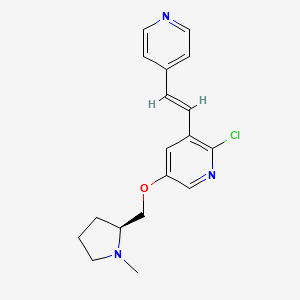
![ethyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B10791317.png)
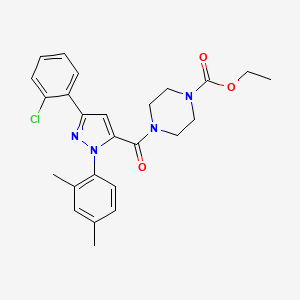
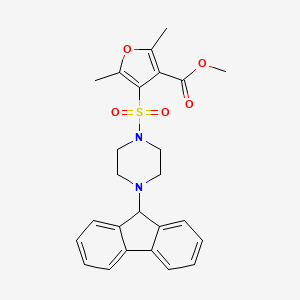
![2-chloro-3-[(6-chloropyridin-3-yl)methoxy]-5-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B10791359.png)
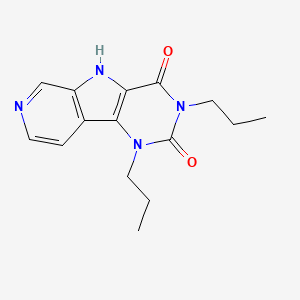
![7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791367.png)
![3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791368.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-2,5,7-trimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791373.png)

